molecular formula C7H5Cl3O B165457 2,4,6-Trichloroanisole CAS No. 87-40-1

2,4,6-Trichloroanisole

カタログ番号: B165457
CAS番号: 87-40-1
分子量: 211.5 g/mol
InChIキー: WCVOGSZTONGSQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4,6-Trichloroanisole (TCA) is a chlorinated derivative of anisole, notorious for causing "cork taint" in wines and off-flavors in beverages like sake, coffee, and water. It forms via microbial O-methylation of 2,4,6-trichlorophenol (TCP), a fungicide degradation product . TCA’s odor threshold is exceptionally low (1–5 ng/L in wine), making it detectable even at trace levels . This mechanism occurs at attomolar concentrations, underscoring its potency .

特性

IUPAC Name

1,3,5-trichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Record name 2,4,6-trichloroanisole
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DSSTOX Substance ID

DTXSID9073886
Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Molecular Weight

211.5 g/mol
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Physical Description

Solid
Record name 1,3,5-Trichloro-2-methoxybenzene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 1,3,5-Trichloro-2-methoxybenzene
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Solubility

0.01 mg/mL at 20 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
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CAS No.

87-40-1
Record name 2,4,6-Trichloroanisole
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Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Record name 2,4,6-TRICHLOROANISOLE
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Record name 1,3,5-Trichloro-2-methoxybenzene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 62 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Electrophilic Chlorination of Anisole

The direct chlorination of anisole (methoxybenzene) is a classical electrophilic aromatic substitution reaction. Under acidic conditions, chlorine atoms replace hydrogen atoms on the aromatic ring, preferentially at the 2, 4, and 6 positions due to the electron-donating methoxy group’s directing effects.

Procedure :

  • Reagents : Anisole, chlorine gas (or chlorinating agents like Cl<sub>2</sub>/FeCl<sub>3</sub>), and a proton source.

  • Conditions :

    • pH 3.0–4.0 (weakly acidic).

    • Temperature: Ambient to 50°C.

  • Mechanism :

    • Formation of a chloronium ion (Cl<sup>+</sup>) electrophile.

    • Sequential substitution at positions 2, 4, and 6 via π- and σ-complex intermediates.

Key Findings :

  • Yield depends on chlorine stoichiometry and reaction time. Excess chlorine leads to over-chlorination (e.g., pentachloroanisole).

  • Acidic conditions are mandatory; neutral or alkaline media favor side reactions.

Methylation of 2,4,6-Trichlorophenol (TCP)

TCP serves as a precursor for TCA through O-methylation. This method is widely used in laboratory settings and mimics natural biosynthetic pathways.

Procedure :

  • Reagents : TCP, methyl donors (e.g., methyl iodide, dimethyl sulfate), and a base (e.g., NaOH).

  • Conditions :

    • Solvent: Methanol or ethanol.

    • Temperature: 60–80°C.

Reaction :

2,4,6-Trichlorophenol+CH3IbaseTCA+HI\text{2,4,6-Trichlorophenol} + \text{CH}_3\text{I} \xrightarrow{\text{base}} \text{TCA} + \text{HI}

Key Findings :

  • Dimethyl sulfate offers higher yields than methyl iodide due to better leaving-group properties.

  • Side products include methylated byproducts at non-hydroxyl positions if reaction conditions are poorly controlled.

Microbial O-Methylation of TCP

Fungal and Bacterial Pathways

Microorganisms such as Penicillium, Aspergillus, and Trichoderma species catalyze TCP methylation via chlorophenol O-methyltransferases (CPOMTs).

Key Strains and Efficiency :

MicroorganismTCP Conversion EfficiencyMethylation TypeSource
Trichoderma longibrachiatum37.56%SAM-dependent
Fusarium spp.25–30%SAM-dependent
Chlorella vulgaris15–20%Non-SAM-dependent

Procedure :

  • Incubation : TCP (0.2–1.0 mg/L) is added to microbial cultures or environmental samples (e.g., lake water, biofilms).

  • Enzymatic Activity : CPOMTs transfer methyl groups from donors (e.g., S-adenosylmethionine (SAM)) to TCP’s hydroxyl group.

  • Optimization Factors :

    • pH : 6.0–7.5 (neutral to slightly acidic).

    • Temperature : 25–30°C.

    • Metal Ions : Mn<sup>2+</sup>, Mg<sup>2+</sup>, and Zn<sup>2+</sup> enhance activity.

Key Findings :

  • Extracellular CPOMTs in biofilms contribute significantly to TCA formation in water distribution systems.

  • SAM-independent pathways utilize methylamines or methanol as alternative donors.

Industrial and Environmental Preparation Contexts

Cork and Wine Contamination

Cork taint in wines arises from TCA formed by fungal methylation of TCP residues in cork stoppers. Key sources include:

  • TCP Origin : Pesticides, wood preservatives, or chlorine bleaching byproducts.

  • Critical Fungi : Penicillium chrysogenum, Aspergillus niger, and Trichoderma spp..

Mitigation Strategies :

  • Cork sterilization with ozone or microwaves reduces fungal load.

  • Alternative closures (synthetic corks, screw caps) eliminate TCP exposure.

Water Distribution Systems

Biofilms in ductile iron or stainless-steel pipes convert TCP to TCA more efficiently than polyethylene pipes.

Kinetic Model :

TCA Formation Rate=k[TCP][Microbial Biomass]\text{TCA Formation Rate} = k[\text{TCP}][\text{Microbial Biomass}]

Where kk ranges from 0.05–0.15 h<sup>−1</sup> depending on pipe material.

Analytical Standard Preparation

Stock Solutions for Calibration

The International Organization of Vine and Wine (OIV) prescribes ethanol-based TCA standards for GC/MS or GC/ECD analysis:

Protocol :

  • Stock Solution (40 mg/L) : Dissolve 0.020 g TCA in 400 mL ethanol, adjust to 500 mL.

  • Dilution Series : Intermediate solutions (80 μg/L to 160 ng/L) prepared via serial dilution.

Quality Control :

  • Calibration curves validated for linearity (R<sup>2</sup> > 0.99).

  • Internal standards (e.g., 2,4,6-TCA-d<sub>5</sub>) correct for matrix effects.

Comparative Analysis of Methods

ParameterChemical SynthesisMicrobial Synthesis
Yield 70–90%15–40%
Reaction Time 2–6 hours24–72 hours
Byproducts Over-chlorinated anisolesMethylated phenols
Environmental Impact High (toxic reagents)Low (natural substrates)
Cost ModerateLow

Emerging Trends and Challenges

Enzymatic Engineering

Heterologous expression of CPOMTs in E. coli enables scalable TCA production but faces challenges in enzyme stability.

Degradation Strategies

Advanced oxidation processes (e.g., ozonation, UV/H<sub>2</sub>O<sub>2</sub>) degrade TCA in water but risk generating toxic intermediates .

科学的研究の応用

Food and Beverage Industry

Cork Taint in Wines:
TCA is infamous for causing cork taint in wines, leading to significant economic losses in the wine industry. The compound is formed when chlorophenol precursors are methylated by fungi, particularly in cork materials . The presence of TCA can drastically alter the sensory attributes of wine, making it essential for winemakers to monitor and control its levels.

Detection and Analysis:
Advancements in analytical chemistry have enabled the detection of TCA at very low concentrations. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to identify TCA in wines and other beverages. These methods are crucial for quality control and ensuring consumer satisfaction .

Microbial Production and Biodegradation

Microbial Synthesis:
Research has demonstrated that various fungi can produce TCA from chlorophenol precursors under specific conditions. For instance, studies have identified that species like Penicillium and Aspergillus can efficiently convert 2,4,6-trichlorophenol (TCP) into TCA through O-methylation processes catalyzed by chlorophenol O-methyltransferases (CPOMTs) . This microbial pathway has implications for both environmental science and biotechnology.

Bioremediation Potential:
The ability of certain microorganisms to degrade chlorinated compounds suggests potential applications in bioremediation. By utilizing microbes that can transform TCP into less harmful substances, researchers aim to mitigate the environmental impact of chlorinated pollutants .

Environmental Monitoring

Contaminant Detection:
TCA serves as a marker for environmental contamination due to its persistence and formation from industrial chemicals like TCP. Monitoring TCA levels in water sources helps assess the efficacy of pollution control measures and the health of aquatic ecosystems .

Research on Formation Mechanisms:
Studies investigating the formation mechanisms of TCA reveal insights into how environmental factors such as temperature, pH, and metal ions influence its production. Understanding these mechanisms aids in developing strategies to prevent TCA formation in contaminated sites .

Pharmaceutical Research

Olfactory Signal Suppression:
TCA has been studied for its effects on olfactory signaling pathways. Research indicates that TCA can inhibit olfactory transduction channels at extremely low concentrations, providing insights into sensory biology and potential applications in flavor enhancement or masking undesirable tastes in food products .

Table 1: Microbial Production of this compound

Microbial SpeciesPrecursor UsedProduction Efficiency (%)Reference
Penicillium chrysogenum2,4,6-Trichlorophenol37.56
Aspergillus niger2,4,6-TrichlorophenolVariable
Trichoderma longibrachiatum2,4,6-TrichlorophenolHigh

Table 2: Detection Methods for TCA

MethodDetection Limit (ng/L)Application Area
Gas Chromatography (GC)<1Wine quality control
Solid Phase Microextraction (SPME)<0.1Environmental monitoring
Mass Spectrometry (MS)<0.01Food safety analysis

類似化合物との比較

Key Research Findings

  • Microbial Pathways : Aspergillus and Penicillium spp. methylate TCP to TCA in cork and rice koji .
  • Environmental Persistence : TCA’s half-life in water exceeds 100 days, while TBA is more stable due to bromine’s lower electronegativity .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) logP Vapor Pressure (Pa)
TCA 211.5 3.8 0.12
TBA 278.8 4.5 0.05
TCP 197.4 3.2 0.25

Table 2. Remediation Efficiency

Compound Activated Carbon (%) Plasma-Activated Water (%)
TCA 95 98
TBA 70 N/A

生物活性

2,4,6-Trichloroanisole (TCA) is a chlorinated aromatic compound primarily recognized for its role as a contaminant in drinking water and wine, often contributing to undesirable taste and odor characteristics. This article provides a comprehensive overview of the biological activity of TCA, focusing on its toxicological effects, environmental implications, and mechanisms of action based on recent research findings.

TCA is formed through the chlorination of anisole and is often associated with the degradation of chlorinated phenols in various environments. It has a very low odor threshold, making it a potent contaminant even at minimal concentrations. The compound is primarily produced by certain fungi and bacteria, particularly during the degradation of chlorinated compounds in natural and engineered systems .

Morphological Impact in Zebrafish Models

Recent studies utilizing zebrafish as a model organism have demonstrated significant morphological deformities resulting from TCA exposure. Key findings include:

  • Deformities : Exposure led to spinal, tail, and cardiac deformities in zebrafish larvae.
  • Oxidative Stress : TCA exposure induced oxidative stress characterized by increased reactive oxygen species (ROS) production.
  • Apoptosis : There was extensive cell apoptosis observed in critical organs such as the heart and digestive tract.
  • Gene Expression : Upregulation of genes associated with oxidative stress and apoptosis was noted, particularly those involved in mitochondrial pathways (e.g., p53, casp3) .

Neurotoxic Effects

TCA has been identified as a potent suppressor of olfactory signal transduction. Research indicates that TCA inhibits ciliary transduction channels at very low concentrations (1 aM), affecting sensory perception and potentially leading to significant implications for aquatic organisms' survival and behavior .

Drinking Water Contamination

TCA contamination in drinking water sources has been linked to off-flavor issues. Case studies have shown that both chlorinated and non-chlorinated groundwater sources can harbor TCA, leading to consumer complaints regarding taste . The detection of TCA at low concentrations underscores the necessity for effective monitoring and remediation strategies.

Biodegradation Pathways

Research has highlighted microbial pathways for the degradation of TCA. Certain bacterial strains have demonstrated the ability to convert chlorophenols into TCA effectively. For instance, Mycolicibacterium sp. CB14 was shown to convert trichlorophenol (TCP) into TCA with high efficiency . This bioconversion presents potential avenues for bioremediation efforts.

Case Study 1: Zebrafish Developmental Toxicity

A systematic assessment involving zebrafish larvae exposed to varying concentrations of TCA revealed dose-dependent effects on development. Significant reductions in heart rate and motility were recorded alongside morphological deformities. This study serves as an essential reference for understanding the developmental toxicity associated with environmental contaminants like TCA .

Case Study 2: Drinking Water Quality Assessment

In two separate case studies focusing on groundwater sources, researchers identified TCA as the primary contributor to off-flavors in drinking water. The studies emphasized the need for ongoing surveillance of water quality to mitigate the impact of TCA on public health .

Research Findings Summary Table

Study Focus Findings Reference
Zebrafish Morphological DevelopmentSignificant deformities; oxidative stress; apoptosis; upregulation of apoptotic genes
Neurotoxic EffectsInhibition of olfactory signal transduction at low concentrations
Drinking Water ContaminationIdentification of TCA as a major contributor to off-flavor issues in groundwater
Microbial BiodegradationEffective conversion of TCP to TCA by specific bacterial strains

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting trace levels of TCA in environmental and food matrices?

  • The most widely validated method is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . Optimal conditions include using a polydimethylsiloxane (PDMS) fiber (100 µm) for extraction at 35°C for 15–30 minutes, particularly in wine and water samples . For complex matrices, comprehensive two-dimensional gas chromatography with time-of-flight MS (GC×GC-ToF-MS) improves sensitivity and peak resolution . Method validation should include recovery studies (e.g., spiked samples) and comparison with certified reference materials (e.g., TraceCERT® solutions) .

Q. What are the primary sources of TCA contamination in environmental and industrial systems?

  • TCA arises primarily from microbial O-methylation of its precursor, 2,4,6-trichlorophenol (TCP) , by fungi and actinomycetes in water, soil, or organic materials (e.g., cork, wood barrels) . Secondary sources include degradation of pentachlorophenol (PCP) and cross-contamination in packaging materials. In wine, cork taint is the dominant route, with TCA concentrations as low as 2–6 ng/L detectable by humans .

Q. How do physicochemical properties of TCA influence its environmental persistence and detection?

  • Key properties include a water solubility of 13.2 mg/L , logP of 3.65, and melting/boiling points of 61.5°C and 240°C, respectively . Its hydrophobicity facilitates adsorption onto organic materials (e.g., cork, plastics), complicating extraction. Low odor thresholds (0.08 pg/L in water; 2 ng/L in wine) necessitate ultra-sensitive detection methods .

Advanced Research Questions

Q. How can experimental design address contradictions in reported odor thresholds and sensory impacts of TCA?

  • Discrepancies in odor thresholds (e.g., 0.08 pg/L vs. 1 ng/L) stem from matrix effects (water vs. wine) and inter-individual olfactory variability. Controlled studies should use odor detection threshold (ODT) protocols with panelists trained via ASTM E678. Masking effects, where sub-threshold TCA alters perception of other aromas, require GC-olfactometry to isolate contributions .

Q. What mechanistic insights explain TCA’s suppression of olfactory signal transduction?

  • TCA inhibits cyclic nucleotide-gated (CNG) channels in olfactory receptor neurons by binding to hydrophobic regions, disrupting Ca²⁺/Na⁺ influx. Electrophysiological assays (e.g., patch-clamp) and molecular docking simulations reveal its potency at picomolar concentrations , suppressing >50% of signal transduction .

Q. What strategies mitigate TCA formation in water distribution systems and stored beverages?

  • Preventive measures : Limit TCP precursors via ozonation or activated carbon filtration. Remediation : UV/H₂O₂ advanced oxidation degrades TCA (k = 1.2×10⁹ M⁻¹s⁻¹). In cork, supercritical CO₂ extraction reduces TCA by 90% . Microbial O-methylation inhibitors (e.g., S-adenosylhomocysteine analogs) are under investigation .

Q. How can isotopic labeling improve quantification and fate studies of TCA in environmental systems?

  • Deuterated standards (e.g., 2,4,6-Trichloroanisole-d₃ ) enable isotope dilution MS for precise quantification in complex matrices. Stable isotope probing (SIP) with ¹³C-labeled TCP tracks microbial methylation pathways in biofilms .

Methodological Considerations Table

ChallengeSolutionKey References
Low analyte recovery in HS-SPMEOptimize fiber coating (PDMS vs. DVB/CAR/PDMS), salt addition (NaCl, 20% w/v), and equilibration time (≥30 min)
Matrix interference in wineDilution with synthetic wine (12% ethanol, 5 g/L tartaric acid, pH 3.5) or stir-bar sorptive extraction (SBSE)
Differentiation of TCA isomersUse GC×GC-ToF-MS with orthogonal columns (e.g., DB-5 × BPX-50)
In-situ detection in water systemsSolid-phase microextraction Arrow (SPME Arrow) coupled to portable GC-MS

Critical Data Contradictions and Resolutions

  • Odor Threshold Variability : Resolve by standardizing matrices (e.g., reconstituted water vs. real samples) and validating with sensory panels .
  • TCP-to-TCA Conversion Rates : Discrepancies in microbial methylation efficiency (5–90%) highlight strain-specific activity. Use SIP or metatranscriptomics to identify key methyltransferases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloroanisole
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloroanisole

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